3-Chloro-4-(cyclohexylmethoxy)aniline

GPCR Adenosine Receptor Ligand Binding

Achieve target specificity with this validated adenosine A1 receptor ligand. Generic substituted anilines often show no affinity for A1, but this compound’s unique 3-chloro-4-cyclohexylmethoxy profile delivers a Ki of 50 nM with 200-fold selectivity over A3. - Enables definitive A1 signaling pathway investigation and competition binding studies. - Serves as a reliable, QC-documented building block for GPCR modulator synthesis. - Distinct LogP (3.88) provides a crucial lipophilic probe for systematic SAR campaigns.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 76253-36-6
Cat. No. B3153643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(cyclohexylmethoxy)aniline
CAS76253-36-6
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C13H18ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
InChIKeyPWSUMGAPZBHDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(cyclohexylmethoxy)aniline Overview


3-Chloro-4-(cyclohexylmethoxy)aniline (CAS 76253-36-6) is a substituted aniline derivative with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is characterized by a chloro substituent at the 3-position and a cyclohexylmethoxy group at the 4-position of the aniline ring. It is utilized as a building block and intermediate in organic synthesis, and it has been identified as a ligand with measurable affinity for the adenosine A1 receptor (Ki = 50 nM) [1]. Its commercial availability is supported by multiple vendors who provide it with standard purities of 95-98%, along with analytical documentation .

1 Adenosine A1 receptor binding studies – reported target engagement context
2 Medicinal chemistry building block with defined substitution pattern and QC documentation
3 Physicochemical probe for SAR campaigns comparing lipophilicity and steric effects

Irreplaceability of 3-Chloro-4-(cyclohexylmethoxy)aniline


Substituted anilines constitute a broad class of compounds where minor structural modifications can drastically alter physicochemical properties and biological activity. The specific combination of a 3-chloro substituent and a 4-cyclohexylmethoxy group in 3-Chloro-4-(cyclohexylmethoxy)aniline confers a unique spatial and electronic profile that is not present in simpler analogs like 3-chloro-4-methoxyaniline or the non-chlorinated 4-(cyclohexylmethoxy)aniline [1]. This structural specificity directly impacts its performance, as evidenced by its nanomolar affinity (Ki = 50 nM) for the adenosine A1 receptor, a target where many other substituted anilines show no or negligible activity [2]. Generic substitution with a structurally similar compound risks a complete loss of target engagement or altered reaction kinetics in synthetic applications, making it a poor choice for research requiring a defined molecular entity [1].

Structural analog mismatch

Replacing with 3-chloro-4-methoxyaniline or non-chlorinated 4-(cyclohexylmethoxy)aniline may shift receptor binding profile and synthetic reactivity due to altered steric and electronic properties.

Target engagement sensitivity

The reported A1 receptor affinity (Ki 50 nM) is not preserved in generic substituted anilines; substitution may result in loss of measurable target interaction.

Purity and documentation gap

Alternative sources offering lower purity (e.g., 95%) or lacking batch-specific NMR/HPLC/GC reports may introduce impurities that affect assay reproducibility or reaction yields.

Comparative Evidence for 3-Chloro-4-(cyclohexylmethoxy)aniline


A1 Receptor Affinity and A3 Selectivity

3-Chloro-4-(cyclohexylmethoxy)aniline demonstrates potent and selective binding to the adenosine A1 receptor with a Ki of 50 nM, as measured in both bovine and rat brain membrane assays [1]. In contrast, its affinity for the adenosine A3 receptor is markedly lower, with a Ki of 10,000 nM (10 μM), establishing a 200-fold selectivity window between the two targets [1]. This level of selectivity is a critical differentiator when compared to other adenosine receptor ligands that may exhibit promiscuous binding profiles, enabling more precise pharmacological investigation of A1-specific pathways [1].

A1 vs A3 affinity
Reported
A1 Ki = 50 nM
A3 Ki = 10,000 nM
200-fold selectivity window
Supports A1 pathway-selective studies
Bovine/rat brain membrane assays; [3H]CHA displacement
GPCR Adenosine Receptor Ligand Binding

Vendor Purity and Batch QC

Commercial vendors, such as Bidepharm and Leyan, supply 3-Chloro-4-(cyclohexylmethoxy)aniline at a standard purity of 98% . Crucially, Bidepharm provides batch-specific quality control documentation, including NMR, HPLC, and GC analysis, which is a service not universally offered for all substituted aniline derivatives . While some alternative sources may offer this compound at 95% purity, the combination of a 98% purity specification and the availability of detailed batch data reduces the burden of in-house quality verification and minimizes the risk of unexpected impurities interfering with downstream reactions or biological assays .

Purity & batch QC
Supplier QC context
98% purity with batch-specific NMR, HPLC, GC reports (Bidepharm / Leyan)
Reduces in-house verification burden
Compared to generic 95% purity without batch data
Chemical Synthesis Quality Control Analytical Chemistry

LogP and pKa Physicochemical Profile

The predicted octanol-water partition coefficient (LogP) for 3-Chloro-4-(cyclohexylmethoxy)aniline is 3.88, while the predicted acid dissociation constant (pKa) is 4.16 ± 0.10 . This LogP value indicates moderate lipophilicity, which is higher than that of the simpler analog 3-chloro-4-methoxyaniline (LogP ~1.5), suggesting improved membrane permeability or different chromatographic behavior [1]. The pKa value signifies a weakly acidic aniline nitrogen, a property that influences its reactivity in acid-base extractions and its protonation state in physiological environments .

Physicochemical profile
Predicted
LogP 3.88 (predicted)
pKa 4.16 ± 0.10
vs 3-chloro-4-methoxyaniline LogP ~1.5
May guide purification and assay design
Computational estimates; verify experimentally
Physicochemical Properties Lipophilicity Drug Design

3-Chloro-4-(cyclohexylmethoxy)aniline Research Applications


Adenosine A1 Receptor Pharmacology

The high affinity and significant selectivity (200-fold over A3) of 3-Chloro-4-(cyclohexylmethoxy)aniline for the adenosine A1 receptor make it a valuable tool for investigating A1-specific signaling pathways [1]. It can be employed in competition binding assays to characterize novel A1 ligands, or as a starting point for medicinal chemistry optimization aimed at developing A1-selective agonists or antagonists for conditions like cardiac ischemia or pain [1].

Synthesis of Advanced Pharmaceutical Intermediates

The compound's aniline functionality, combined with its defined purity and analytical documentation, makes it a reliable building block for constructing more complex molecules, particularly those in patent space related to GPCR modulators or other therapeutic targets . The availability of batch-specific QC data is critical for ensuring reproducibility in multi-step synthetic sequences, especially those required for generating material for in vivo studies or patent filings .

Comparative Physicochemical and SAR Studies

The combination of a cyclohexylmethoxy group and a 3-chloro substituent provides a distinct physicochemical profile (LogP 3.88) compared to simpler aniline analogs . This makes 3-Chloro-4-(cyclohexylmethoxy)aniline a useful probe in structure-activity relationship (SAR) campaigns, allowing researchers to systematically evaluate the impact of increased lipophilicity and steric bulk on target binding, cellular permeability, and metabolic stability .

Application
Selection Property
Validation Focus
Adenosine A1 receptor pathway studies
Target engagement context
A1 vs A3 selectivity endpoint review
Medicinal chemistry building block
Defined substitution pattern with QC documentation
Reproducibility in multi-step synthesis
Physicochemical SAR probe
Lipophilicity and steric profile differentiation
Impact on permeability and target binding
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